OBP-801, also known as YM753, is a novel histone deacetylase inhibitor developed by Oncolys BioPharma. It is classified as a cyclic depsipeptide and has shown potential in cancer therapy due to its ability to modulate gene expression and inhibit tumor growth. The compound has been investigated for its effects on various cancers, including triple-negative breast cancer and rhabdoid tumors, demonstrating significant anti-tumor activity in preclinical studies and early-phase clinical trials.
OBP-801 originates from the field of epigenetic regulation, specifically targeting histone deacetylases, which play a critical role in the regulation of gene expression. It belongs to the class of low-molecular-weight compounds with potential applications in oncology. The compound is recognized for its pluripotent properties, impacting multiple pathways involved in inflammation and wound healing, making it relevant not only in cancer treatment but also in surgical recovery contexts.
The synthesis of OBP-801 involves the creation of a cyclic depsipeptide structure. Although specific synthetic pathways are not extensively detailed in the available literature, it is noted that OBP-801 can be synthesized through standard peptide coupling methods typically used for cyclic peptides. The compound's synthesis requires careful control of conditions to ensure the proper folding and cyclization necessary for its biological activity.
The molecular structure of OBP-801 consists of a cyclic arrangement that contributes to its stability and bioactivity. The compound's structure allows it to effectively interact with histone deacetylases, leading to alterations in gene expression patterns.
OBP-801 primarily functions through inhibition of histone deacetylases, leading to an accumulation of acetylated histones and subsequent activation of tumor suppressor genes. This mechanism disrupts normal cell cycle progression and promotes apoptosis in cancer cells.
The mechanism by which OBP-801 exerts its effects involves several key processes:
Studies have shown that OBP-801 can significantly inhibit cell proliferation and induce apoptosis across various cancer cell lines, including those resistant to conventional therapies .
OBP-801 exhibits distinct physical and chemical properties that contribute to its functionality:
OBP-801 has several promising applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: